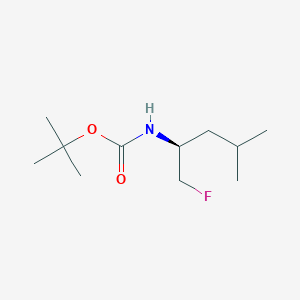
(S)-tert-Butyl (1-fluoro-4-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction forms a Boc-protected amine, which can then be further reacted with other reagents to introduce the desired functional groups.
Synthetic Route::- Formation of Boc-Protected Amine::
- React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
- The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
- Introduction of Fluoro and Methyl Groups::
- The Boc-protected amine can be further reacted with appropriate reagents to introduce the fluoro and methyl groups at the desired positions.
- Industrial production methods for tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate may involve continuous flow processes using microreactor systems. These systems offer better control over reaction conditions and can improve the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
- Oxidation::
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
- Reduction::
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
- Substitution::
- The compound can undergo nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
- Oxidizing agents: KMnO4, CrO3
- Reducing agents: LiAlH4, NaBH4
- Nucleophiles: Amines, thiols
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various functional groups
Applications De Recherche Scientifique
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate has several scientific research applications, including:
- Chemistry::
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
- Biology::
- Studied for its potential biological activity and interactions with biomolecules.
- Medicine::
- Investigated for its potential use in drug development and as a pharmacological agent.
- Industry::
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity with target molecules. The fluoro group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl carbamate::
- Similar structure but lacks the fluoro and methyl groups.
- Used as a protecting group for amines.
- tert-Butyl-N-methylcarbamate::
- Contains a methyl group on the nitrogen atom.
- Used in organic synthesis and as a reagent.
- Phenyl carbamate::
- Contains a phenyl group instead of the tert-butyl group.
- Used in the synthesis of pharmaceuticals and agrochemicals .
The unique combination of the tert-butyl, fluoro, and methyl groups in tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H22FNO2 |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-fluoro-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
WWGUKQNOFOYFEG-VIFPVBQESA-N |
SMILES isomérique |
CC(C)C[C@@H](CF)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(CF)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



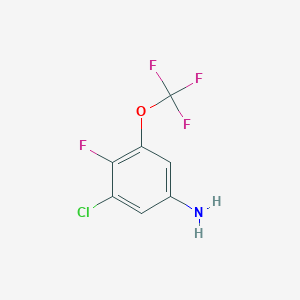

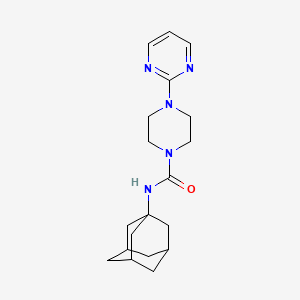
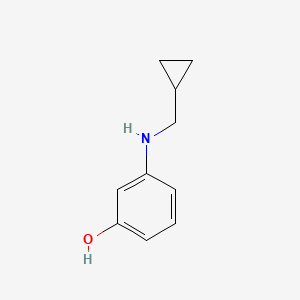
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
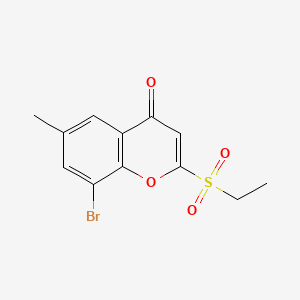
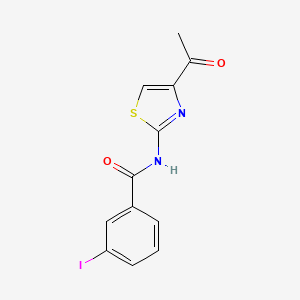
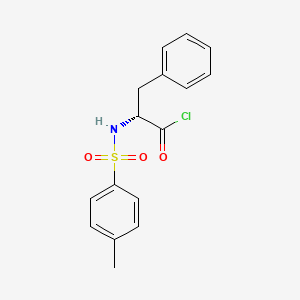
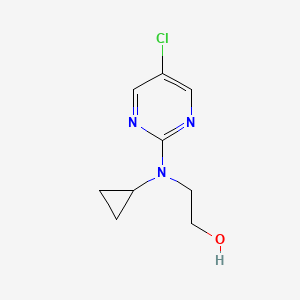
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
